N-(4-Acetamidophenyl)-5-chloro-2-hydroxybenzamide
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Overview
Description
N-(4-Acetamidophenyl)-5-chloro-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetamidophenyl group and a chlorohydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetamidophenyl)-5-chloro-2-hydroxybenzamide typically involves the reaction of 4-acetamidophenol with 5-chloro-2-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetamidophenyl)-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzamides and quinone derivatives.
Scientific Research Applications
N-(4-Acetamidophenyl)-5-chloro-2-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-Acetamidophenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation and pain . Additionally, the compound may interact with cannabinoid receptors and serotonergic pathways, contributing to its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Acetamidophenyl)-2-chloro-5-nitrobenzamide: This compound has a similar structure but with a nitro group instead of a hydroxy group.
4’-Acetamidophenyl-2-(5’-p-toluyl-1’-methylpyrrole)acetate: This compound exhibits anti-inflammatory and analgesic activities.
Coumarin-based 1,3,4-oxadiazol-2ylthio-N-phenyl/benzothiazolyl acetamides: These compounds are known for their antimicrobial and antituberculosis properties.
Uniqueness
N-(4-Acetamidophenyl)-5-chloro-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
CAS No. |
233759-95-0 |
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Molecular Formula |
C15H13ClN2O3 |
Molecular Weight |
304.73 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C15H13ClN2O3/c1-9(19)17-11-3-5-12(6-4-11)18-15(21)13-8-10(16)2-7-14(13)20/h2-8,20H,1H3,(H,17,19)(H,18,21) |
InChI Key |
DOVFAJFRZOEATR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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